3-(2,2-Difluoroethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the difluoroethyl group and the hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)piperidin-3-ol typically involves the introduction of the difluoroethyl group and the hydroxyl group onto the piperidine ring. One common method involves the reaction of piperidine with 2,2-difluoroethyl bromide under basic conditions to form the difluoroethyl-substituted piperidine. This intermediate is then subjected to oxidation to introduce the hydroxyl group at the 3-position of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluoroethyl group.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 3-(2,2-Difluoroethyl)piperidin-3-one.
Scientific Research Applications
3-(2,2-Difluoroethyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)piperidin-3-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoroethyl group and the hydroxyl group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-Hydroxypiperidine: Lacks the difluoroethyl group, which may influence its chemical properties and applications.
2,2-Difluoroethylamine: Contains the difluoroethyl group but lacks the piperidine ring, leading to different chemical behavior.
Uniqueness
3-(2,2-Difluoroethyl)piperidin-3-ol is unique due to the presence of both the difluoroethyl group and the hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13F2NO |
---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)piperidin-3-ol |
InChI |
InChI=1S/C7H13F2NO/c8-6(9)4-7(11)2-1-3-10-5-7/h6,10-11H,1-5H2 |
InChI Key |
JAUHQKCEORITER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.